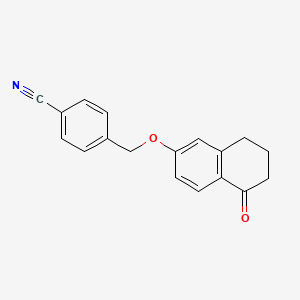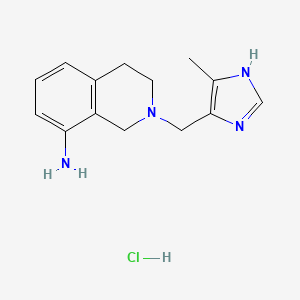
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is a complex organic compound that features both imidazole and tetrahydroisoquinoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride typically involves multi-step organic reactions. The starting materials often include 4-methyl-1H-imidazole and tetrahydroisoquinoline derivatives. The synthetic route may involve:
Alkylation: The imidazole ring is alkylated using an appropriate alkylating agent.
Reductive Amination: The tetrahydroisoquinoline derivative undergoes reductive amination to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process.
化学反応の分析
Types of Reactions
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the imidazole or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydroisoquinoline moiety may interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-(4-Methyl-1H-imidazol-5-yl)ethanamine dihydrochloride
- 1H-Imidazole-4-methanol, 5-methyl-
- 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride
Uniqueness
2-((4-Methyl-1H-imidazol-5-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride is unique due to its dual-ring structure, which combines the properties of both imidazole and tetrahydroisoquinoline. This structural feature allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity.
特性
分子式 |
C14H19ClN4 |
|---|---|
分子量 |
278.78 g/mol |
IUPAC名 |
2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydro-1H-isoquinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C14H18N4.ClH/c1-10-14(17-9-16-10)8-18-6-5-11-3-2-4-13(15)12(11)7-18;/h2-4,9H,5-8,15H2,1H3,(H,16,17);1H |
InChIキー |
RFPACEOQSGFBCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2)C(=CC=C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



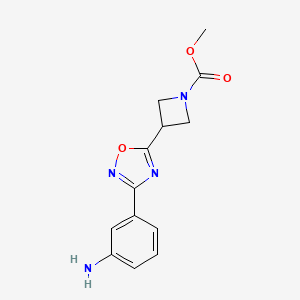
![2-[4-(Prop-2-en-1-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B11847845.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
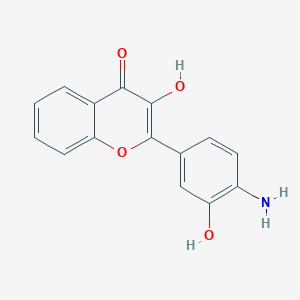



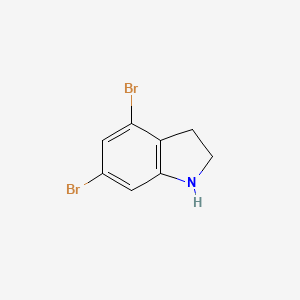
![5H-[1]Benzopyrano[2,3-b]pyridin-5-ol, 5-phenyl-](/img/structure/B11847907.png)
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)
![tert-Butyl (5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)carbamate](/img/structure/B11847914.png)
